molecular formula C13H16OS B13646009 4-((2,3-Dihydro-1h-inden-5-yl)thio)butan-2-one

4-((2,3-Dihydro-1h-inden-5-yl)thio)butan-2-one

Cat. No.: B13646009
M. Wt: 220.33 g/mol
InChI Key: JOXNTPJXJMJLMO-UHFFFAOYSA-N
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Description

4-((2,3-Dihydro-1h-inden-5-yl)thio)butan-2-one is an organic compound that features a unique structure combining an indene moiety with a butanone group via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,3-Dihydro-1h-inden-5-yl)thio)butan-2-one typically involves the reaction of 2,3-dihydro-1H-indene-5-thiol with butan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating the nucleophilic attack on the carbonyl carbon of butan-2-one. The reaction is typically conducted in an inert atmosphere to prevent oxidation of the thiol group .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-((2,3-Dihydro-1h-inden-5-yl)thio)butan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

    Substitution: Compounds with different substituents replacing the sulfur atom.

Scientific Research Applications

4-((2,3-Dihydro-1h-inden-5-yl)thio)butan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-((2,3-Dihydro-1h-inden-5-yl)thio)butan-2-one in biological systems is not fully understood but is believed to involve interactions with cellular proteins and enzymes. The thioether linkage and carbonyl group may facilitate binding to active sites of enzymes, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-indene-5-thiol: Shares the indene moiety but lacks the butanone group.

    Butan-2-one: Contains the carbonyl group but lacks the indene and thioether components.

    Thioethers: General class of compounds with sulfur atoms bonded to two carbon atoms.

Uniqueness

4-((2,3-Dihydro-1h-inden-5-yl)thio)butan-2-one is unique due to its combination of an indene moiety with a butanone group via a thioether linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

4-(2,3-dihydro-1H-inden-5-ylsulfanyl)butan-2-one

InChI

InChI=1S/C13H16OS/c1-10(14)7-8-15-13-6-5-11-3-2-4-12(11)9-13/h5-6,9H,2-4,7-8H2,1H3

InChI Key

JOXNTPJXJMJLMO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCSC1=CC2=C(CCC2)C=C1

Origin of Product

United States

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